molecular formula C16H20N2O4S B5362351 N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide

N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide

Cat. No. B5362351
M. Wt: 336.4 g/mol
InChI Key: SHRQVEQGMPFUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Mechanism of Action

N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide exerts its biological effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant and detoxification responses. This leads to the upregulation of various antioxidant and cytoprotective genes, resulting in a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects such as:
- Anti-inflammatory: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).
- Antioxidant: this compound has been found to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), leading to a reduction in oxidative stress.
- Neuroprotective: this compound has been shown to protect against neuronal damage and death in various models of neurodegenerative diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide has several advantages for use in lab experiments such as:
- Low toxicity: this compound has been found to have low toxicity and is generally well-tolerated in animal studies.
- Easy to synthesize: this compound can be synthesized using a simple and straightforward method.
- Broad range of applications: this compound has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in various research fields.
However, there are also some limitations to the use of this compound in lab experiments such as:
- Limited solubility: this compound has limited solubility in water, which may affect its bioavailability and efficacy in some experiments.
- Lack of specificity: this compound activates the Nrf2 pathway, which can lead to the upregulation of a range of cytoprotective genes. This lack of specificity may limit its use in some experiments where more targeted effects are desired.

Future Directions

There are several future directions for further research on N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide such as:
- Development of more specific analogs: The lack of specificity of this compound may be overcome by developing more specific analogs that target specific cytoprotective pathways.
- Investigation of its effects on other diseases: While this compound has been extensively studied in the context of neurodegenerative diseases, its effects on other diseases such as cancer and cardiovascular disease are still largely unknown.
- Optimization of dosing and administration: Further studies are needed to optimize the dosing and administration of this compound to maximize its bioavailability and efficacy in various experimental models.
Conclusion:
In conclusion, this compound is a promising compound for use in scientific research due to its range of biochemical and physiological effects. While there are some limitations to its use, further research may lead to the development of more specific analogs and optimization of dosing and administration, making it a valuable tool for various research fields.

Synthesis Methods

N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide can be synthesized by reacting 4-aminobenzenesulfonyl chloride with 5-methylfurfurylamine in the presence of a base such as triethylamine. The resulting product can be purified by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-2-furamide has been studied for its potential applications in various research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for use in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-4-18(5-2)23(20,21)14-9-7-13(8-10-14)17-16(19)15-11-6-12(3)22-15/h6-11H,4-5H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRQVEQGMPFUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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